molecular formula C17H25NO5 B1170533 CID 76518826 CAS No. 1303-24-8

CID 76518826

Cat. No.: B1170533
CAS No.: 1303-24-8
Attention: For research use only. Not for human or veterinary use.
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Description

CID 76518826 is a unique chemical identifier assigned by PubChem, a comprehensive database for chemical structures, properties, and biological activities. For example, analogous compounds like CID 46907796 (a known Nrf2 inhibitor) and Tubocurarine (CID 6000) are characterized by structural motifs, chromatographic profiles, and biological activities, as highlighted in prior studies . Techniques such as GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) mass spectrometry are critical for elucidating molecular structures and fragmentation patterns .

Properties

CAS No.

1303-24-8

Molecular Formula

C17H25NO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 76518826 involves specific reaction conditions and reagents. The preparation methods typically include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, ensuring the compound’s purity and yield. These methods are designed to be efficient and cost-effective, suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

CID 76518826 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as oxygen and chlorine.

    Reducing Agents: Such as hydrogen and sodium.

    Catalysts: Such as platinum and palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, combination reactions typically produce oxides, while decomposition reactions yield simpler elements or compounds.

Scientific Research Applications

CID 76518826 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 76518826, comparisons are drawn to structurally or functionally related compounds using data from the evidence. Key parameters include molecular properties, synthetic routes, and biological activities.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Hypothetical) CID 46907796 (Nrf2 Inhibitor) Tubocurarine (CID 6000) CAS 53052-06-5
Molecular Formula Not available Not disclosed C₃₇H₄₁N₂O₆⁺ C₆H₄N₂OS
Molecular Weight Not available Not disclosed 633.73 g/mol 152.17 g/mol
LogP (Calculated) Not available Not disclosed ~2.5 (estimated) 1.64 (MLOGP)
Synthetic Yield Not available Not disclosed Not applicable 86.95% (method 1)
Biological Activity Not available Nrf2 inhibition Neuromuscular blockade Unspecified
Analytical Methods GC-MS, LC-ESI-MS Not disclosed Placental transfer model N/A

Key Findings:

Structural Diversity : Compounds like CID 46907796 and Tubocurarine exhibit distinct heterocyclic frameworks, which correlate with their biological targets (e.g., Nrf2 inhibition vs. ion channel modulation) .

Physicochemical Properties : LogP values, a critical determinant of bioavailability, vary significantly. For instance, CAS 53052-06-5 has a moderate LogP (1.64), suggesting balanced lipophilicity for membrane permeability .

Synthetic Accessibility : High-yield syntheses (e.g., 86.95% for CAS 53052-06-5) often employ optimized conditions, such as reflux in polar solvents, which could inform scalable production of this compound derivatives .

Methodological Considerations

  • Chromatographic Techniques : Fractionation via vacuum distillation and GC-MS profiling, as used for CIEO and CID in , are standard for purity assessment and compound identification.
  • Machine Learning Models : Descriptor-based comparisons (e.g., placental transfer class prediction for Tubocurarine) highlight the utility of computational tools in prioritizing analogs with favorable ADME properties .
  • Supporting Data : As per journal guidelines, structural validation of this compound would require elemental analysis, spectral data (NMR, IR), and deposition in databases like PubChem .

Q & A

Q. How do I address ethical concerns when studying this compound in human-derived samples?

  • Methodological Answer :
  • Informed Consent : Obtain approval from IRB/IEC committees.
  • Anonymization : Use coded identifiers for patient data.
  • Conflict of Interest : Disclose funding sources and affiliations in the manuscript .

Tables for Methodological Reference

Framework Application to this compound Research Source
PICOT Defining population (e.g., cell lines) and outcomes (e.g., apoptosis rates)
FINER Criteria Ensuring feasibility of synthesis protocols
Hill Model Dose-response curve fitting

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